2-(4-Bromobenzylidene)malononitrile

Catalog No.
S751263
CAS No.
2826-24-6
M.F
C10H5BrN2
M. Wt
233.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromobenzylidene)malononitrile

CAS Number

2826-24-6

Product Name

2-(4-Bromobenzylidene)malononitrile

IUPAC Name

2-[(4-bromophenyl)methylidene]propanedinitrile

Molecular Formula

C10H5BrN2

Molecular Weight

233.06 g/mol

InChI

InChI=1S/C10H5BrN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H

InChI Key

MYMFYWGVTXOLRG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=C(C#N)C#N)Br

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)Br

Organic Synthesis

-(4-Bromobenzylidene)malononitrile serves as a building block in organic synthesis due to its reactive methylene group. This group readily undergoes condensation reactions with various nucleophiles, enabling the formation of diverse organic molecules. For instance, research has explored its use in the synthesis of:

  • Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. Studies have demonstrated the use of 2-(4-bromobenzylidene)malononitrile for synthesizing pyrazoles, [] thiazoles, [] and other heterocycles with potential biological activities.
  • Functionalized alkenes: The reaction of 2-(4-bromobenzylidene)malononitrile with phosphonates or Wittig reagents leads to the formation of substituted alkenes, which are essential building blocks in organic synthesis. []

Material Science

The unique properties of 2-(4-bromobenzylidene)malononitrile have attracted interest in material science applications. Research has investigated its potential use in:

  • Organic electronics: Studies have explored the use of 2-(4-bromobenzylidene)malononitrile in the development of organic light-emitting diodes (OLEDs) due to its electron-accepting properties. []
  • Liquid crystals: Research suggests that 2-(4-bromobenzylidene)malononitrile derivatives exhibit liquid crystalline behavior, making them potential candidates for various applications, including display technologies.

2-(4-Bromobenzylidene)malononitrile is an organic compound with the molecular formula C₁₀H₅BrN₂. It features a bromobenzylidene moiety attached to a malononitrile group, which contributes to its reactivity and potential applications in various fields. The compound is characterized by its yellow crystalline appearance and is known for its significant biological activity and utility in synthetic organic chemistry.

The primary reaction involving 2-(4-Bromobenzylidene)malononitrile is the Knoevenagel condensation, where it reacts with aldehydes or ketones to form α,β-unsaturated carbonyl compounds. This reaction typically proceeds under basic conditions, where the malononitrile component acts as a nucleophile. The general reaction can be represented as:

Aldehyde+2 4 Bromobenzylidene malononitrile unsaturated carbonyl compound\text{Aldehyde}+\text{2 4 Bromobenzylidene malononitrile}\rightarrow \text{ unsaturated carbonyl compound}

Additionally, this compound can undergo various electrophilic substitutions due to the presence of the bromine atom, which enhances its reactivity.

2-(4-Bromobenzylidene)malononitrile exhibits notable biological activities, including:

  • Antimicrobial properties: It has been shown to inhibit the growth of various bacterial strains.
  • Anticancer potential: Some studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further pharmacological research .
  • Toxicity: It is classified as toxic if swallowed and may cause skin irritation, indicating that caution should be exercised when handling it .

The synthesis of 2-(4-Bromobenzylidene)malononitrile can be achieved through several methods:

  • Knoevenagel Condensation: This method involves reacting malononitrile with 4-bromobenzaldehyde in the presence of a base such as sodium ethoxide or piperidine.

    Steps:
    • Mix malononitrile and 4-bromobenzaldehyde.
    • Add a base to facilitate the reaction.
    • Heat the mixture to promote condensation.
    • Purify the resulting product through recrystallization.
  • Alternative Methods: Other synthetic routes may involve variations in catalysts or solvents to optimize yield and purity .

2-(4-Bromobenzylidene)malononitrile has several applications:

  • Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds due to its reactive nature.
  • Pharmaceuticals: Potentially useful in drug development due to its biological activity.
  • Material Science: Investigated for use in developing new materials with specific electronic or optical properties.

Studies on the interactions of 2-(4-Bromobenzylidene)malononitrile with other molecules have indicated that it can form complexes with metal ions, which may enhance its catalytic properties. Additionally, its interactions with biological macromolecules are being explored for potential therapeutic applications .

Several compounds share structural similarities with 2-(4-Bromobenzylidene)malononitrile. These include:

Compound NameStructure TypeUnique Features
2-(4-Chlorobenzylidene)malononitrileHalogenated benzylidene derivativeSimilar reactivity; less toxic than brominated variant
Benzylidene malononitrileNon-halogenated variantLacks halogen; different biological activity profile
2-(4-Iodobenzylidene)malononitrileHalogenated benzylidene derivativeHigher reactivity due to iodine; potential for different applications

Uniqueness

2-(4-Bromobenzylidene)malononitrile stands out due to its balance of reactivity and biological activity, making it a versatile compound in both synthetic and medicinal chemistry. Its specific halogen substitution allows for distinct electronic properties compared to similar compounds, influencing its interaction patterns and applications.

Knoevenagel Condensation Reaction Mechanisms

The Knoevenagel condensation constitutes the primary synthetic route for 2-(4-Bromobenzylidene)malononitrile production, involving the nucleophilic addition of malononitrile to 4-bromobenzaldehyde followed by dehydration. This reaction mechanism proceeds through several distinct steps that have been extensively characterized through both experimental and computational studies. The initial step involves the activation of the methylene compound through deprotonation by a base catalyst, generating a carbanion intermediate that exhibits enhanced nucleophilicity. This activated malononitrile species subsequently undergoes nucleophilic attack on the carbonyl carbon of 4-bromobenzaldehyde, forming a beta-hydroxyl intermediate compound.

The mechanistic pathway continues with the formation of an alpha,beta-unsaturated compound through the elimination of water from the hydroxyl intermediate. According to the Langmuir-Hinshelwood-Hougen-Watson kinetic model, the chemisorption of both benzaldehyde and malononitrile occurs on adjacent catalytic sites, with benzaldehyde adsorbing on acidic sites and malononitrile on basic sites. The nucleophilic attack occurs when the activated malononitrile approaches the carbonyl carbon atom of benzaldehyde, leading to the formation of the carbon-carbon bond. The subsequent proton transfer and water elimination steps result in the formation of the final 2-(4-Bromobenzylidene)malononitrile product with regeneration of the catalyst.

Computational studies using density functional theory have revealed that the rate-determining step varies depending on the catalytic system employed. In piperidine-catalyzed systems, the elimination step exhibits a significantly lower barrier compared to hydroxide-catalyzed reactions, with elimination barriers of 14.1 kcal/mol versus 23.4 kcal/mol respectively. The presence of electron-withdrawing groups, such as the bromine substituent in 4-bromobenzaldehyde, facilitates the reaction by increasing the electrophilicity of the carbonyl carbon and stabilizing the intermediate compounds through resonance effects.

Catalyst Systems for Optimized Synthesis

Homogeneous Catalytic Approaches

Homogeneous catalytic systems have demonstrated exceptional efficiency in the synthesis of 2-(4-Bromobenzylidene)malononitrile, offering precise control over reaction conditions and superior product selectivity. Ionic liquid catalysts represent a prominent class of homogeneous systems, with 1-methylhexamethylenetetraminium tetrafluoroborate demonstrating remarkable catalytic performance. This ionic liquid catalyst achieves quantitative yields when employed at 15 mol% loading, with reaction completion occurring within minutes of catalyst addition. The reaction exhibits strong dependence on catalyst concentration, with yields decreasing when catalyst loading drops below optimal levels, though maintaining high efficiency even at 1.0 mol% loading with extended reaction times.

Brønsted-acidic ionic liquids constitute another significant homogeneous catalytic approach, facilitating efficient condensation reactions in aqueous media. These catalysts demonstrate excellent recyclability characteristics, maintaining catalytic activity through multiple reaction cycles without noticeable degradation. The reaction proceeds rapidly in the presence of these ionic liquids, typically completing within minutes while achieving yields ranging from 84% to 95% depending on substrate and reaction conditions. The ionic liquid medium provides dual functionality, serving both as catalyst and reaction medium, thereby simplifying product separation and catalyst recovery processes.

Organic base catalysts, including piperidine and morpholine-based systems, have shown substantial promise for homogeneous catalysis. The methanesulfonic acid/morpholine catalytic system enables efficient condensation under mild conditions, achieving high yields while maintaining excellent product purity. These systems benefit from straightforward preparation procedures and compatibility with various reaction solvents, though they require careful optimization of acid-to-base ratios to achieve optimal performance.

Heterogeneous Catalytic Strategies

Heterogeneous catalytic approaches offer significant advantages in terms of catalyst recovery, reusability, and environmental sustainability for 2-(4-Bromobenzylidene)malononitrile synthesis. Hydrotalcite-based catalysts, particularly titanium-modified aluminum-magnesium hydrotalcites, exhibit exceptional catalytic performance with high selectivity and recyclability. The titanium-aluminum-magnesium hydrotalcite prepared using glycine as fuel demonstrates superior activity compared to other metal-modified variants, achieving 67.1% benzaldehyde conversion and 97.6% selectivity toward the desired product within 4 hours at 60°C.

The enhanced performance of titanium-modified hydrotalcites stems from their increased surface area, higher density of active sites, and enhanced basicity compared to unmodified materials. Characterization studies using scanning electron microscopy, energy-dispersive X-ray spectroscopy, nitrogen adsorption, and X-ray diffraction techniques confirm the successful incorporation of titanium into the hydrotalcite structure, resulting in modified surface properties that favor the condensation reaction. The catalyst demonstrates excellent stability through multiple reaction cycles, maintaining both activity and selectivity over extended periods of use.

Zirconia-based heterogeneous catalysts, particularly selenium-promoted zirconia systems, provide another effective approach for heterogeneous catalysis. These materials achieve high conversion rates and excellent yields under both aqueous and solvent-free conditions. The selenium-promoted zirconia catalyst completes the condensation reaction within 0.5 to 0.75 hours, producing yields of 96% under optimized conditions. The catalyst exhibits remarkable stability and can be recycled multiple times without significant loss of activity.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis methodologies represent a significant advancement in green chemistry approaches for 2-(4-Bromobenzylidene)malononitrile preparation, eliminating the need for organic solvents while maintaining high efficiency and selectivity. These approaches utilize various activation methods, including thermal heating, microwave irradiation, and ultrasonic treatment, to promote the condensation reaction. Microwave-assisted synthesis demonstrates particularly impressive results, achieving excellent yields within very short reaction times while maintaining high atom economy and product purity.

Ultrasonic-promoted synthesis offers another highly effective solvent-free approach, utilizing acoustic cavitation to enhance mass transfer and reaction kinetics. Comparative studies between microwave and ultrasonic methods reveal that ultrasonic treatment generally produces higher yields, with percentage yields consistently exceeding those obtained through microwave irradiation. The ultrasonic method achieves completion within minutes to hours depending on substrate reactivity, with electron-withdrawing substituents like bromine facilitating faster reaction rates.

Mechanochemical synthesis through ball milling represents an emerging solvent-free approach that has shown considerable promise for 2-(4-Bromobenzylidene)malononitrile synthesis. This method utilizes mechanical energy to activate reactants and promote condensation, offering precise control over reaction kinetics through adjustment of milling parameters. The mechanochemical approach enables the isolation and characterization of reaction intermediates, providing valuable insights into the reaction mechanism while achieving quantitative yields under optimized conditions.

Reaction Kinetics and Thermodynamic Parameters

The kinetics of 2-(4-Bromobenzylidene)malononitrile synthesis through Knoevenagel condensation exhibit complex behavior dependent on catalytic system, reaction medium, and temperature conditions. Kinetic modeling using the Langmuir-Hinshelwood-Hougen-Watson framework reveals that all species involved in the reaction are weakly adsorbed on the catalyst surface, leading to second-order power law kinetics. The apparent activation energy for the condensation reaction has been determined to be 10.01 kcal/mol under optimized conditions using titanium-aluminum-magnesium hydrotalcite catalyst.

The reaction rate demonstrates strong dependence on the molar ratio of reactants, with optimal performance achieved using a 1:3 ratio of 4-bromobenzaldehyde to malononitrile. This excess of malononitrile helps drive the reaction toward completion while compensating for potential side reactions or catalyst deactivation. The reaction exhibits first-order dependence on both benzaldehyde and catalyst concentration, while showing more complex behavior with respect to malononitrile concentration due to competitive adsorption effects.

Thermodynamic analysis reveals that the condensation reaction is thermodynamically favorable under standard conditions, with the formation of the carbon-carbon bond and elimination of water providing the driving force for product formation. The reaction entropy change is positive due to water elimination, contributing to the overall thermodynamic favorability. Temperature studies demonstrate that reaction rates increase exponentially with temperature according to Arrhenius behavior, though excessive temperatures may lead to side reactions or catalyst deactivation.

Solvent effects on reaction kinetics are substantial, with polar solvents generally enhancing reaction rates compared to nonpolar alternatives. Water emerges as an particularly effective reaction medium, achieving faster reaction rates than organic solvents while supporting excellent yields. The enhanced performance in aqueous media stems from improved solvation of ionic intermediates and reduced activation barriers for proton transfer steps.

Purification Techniques and Yield Optimization

Purification of 2-(4-Bromobenzylidene)malononitrile typically involves crystallization techniques that exploit the compound's solid-state properties and limited solubility in common organic solvents. The crude product obtained from condensation reactions generally exhibits high purity, particularly when synthesized under optimized conditions, requiring minimal purification beyond simple recrystallization. Ethanol serves as an effective recrystallization solvent, producing pure material with melting points ranging from 162-164°C, consistent with literature values.

Yield optimization strategies focus on careful control of reaction parameters including temperature, catalyst loading, reactant stoichiometry, and reaction time. Studies demonstrate that catalyst loading significantly impacts both reaction rate and final yield, with optimal performance typically achieved at moderate catalyst concentrations. Excessive catalyst loading may lead to side reactions or product degradation, while insufficient catalyst results in incomplete conversion and reduced yields.

Catalytic SystemReaction TimeYield (%)Temperature (°C)References
[MeHMTA]BF₄ (15 mol%)<5 minutes>99Room temperature
Ti-Al-Mg Hydrotalcite4 hours97.660
SeO₂/ZrO₂0.75 hours96Room temperature
Ultrasonic treatment2-3 hours95-97Room temperature
Brønsted acidic ionic liquids15-120 minutes84-9550

The reaction time optimization requires balancing conversion efficiency with potential side reactions that may occur during extended reaction periods. Most catalytic systems achieve optimal yields within 0.5 to 4 hours, depending on the specific catalyst and reaction conditions employed. Monitoring reaction progress through thin-layer chromatography enables precise determination of optimal reaction times for each catalytic system.

XLogP3

2.9

Other CAS

2826-24-6

Dates

Modify: 2023-08-15

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